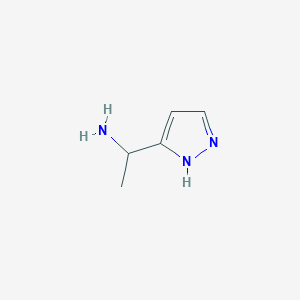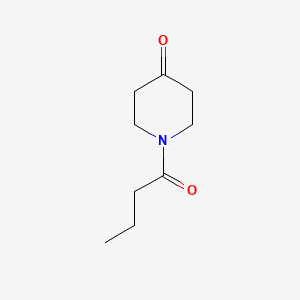
5-ブロモ-2,4-ジクロロアニリン
概要
説明
5-Bromo-2,4-dichloroaniline is a useful research compound. Its molecular formula is C6H4BrCl2N and its molecular weight is 240.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2,4-dichloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,4-dichloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学
5-ブロモ-2,4-ジクロロアニリン: は、特に抗腫瘍活性を有する化合物の合成において、薬理学研究で利用されています。 それは、ピリジンスルホンアミド誘導体の合成のためのビルディングブロックとして機能し、これらの誘導体は、がん細胞の増殖と生存に関与するタンパク質であるPI3Kαキナーゼの阻害効果について検討されています .
材料科学
材料科学において、この化合物は、新材料の開発における潜在的な用途のために注目されています。 その誘導体は、ポリマーやコーティングに組み込むことができ、分解に対する抵抗性や導電性などの特定の特性を付与します .
化学合成
5-ブロモ-2,4-ジクロロアニリン: は、中間体として化学合成において重要な役割を果たします。 それは、医薬品、農薬、染料を含むさまざまな最終製品に至る多段階合成プロセスに関与しています .
分析化学
分析化学者は、環境サンプル中のアニリンを検出するための方法を開発する際に、5-ブロモ-2,4-ジクロロアニリン を使用しています。 ガスクロマトグラフィー質量分析法(GC-MS)などの技術は、水、土壌、または空気サンプル中のアニリンを定量するための標準としてこの化合物を利用しています .
環境科学
環境科学者は、5-ブロモ-2,4-ジクロロアニリン を研究して、環境におけるその挙動と運命を理解しています。 それは、水質汚染物質に関する研究の対象であり、その分解生成物とその生態系への影響が調査されています .
生化学研究
生化学において、5-ブロモ-2,4-ジクロロアニリン は、アニリン誘導体とその代謝物の生化学経路を研究するために使用されます。 それは、これらの化合物が生物系と相互作用する仕組みとその潜在的な毒性効果を理解するのに役立ちます .
Safety and Hazards
5-Bromo-2,4-dichloroaniline is considered hazardous. It can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring good ventilation .
将来の方向性
While specific future directions for 5-Bromo-2,4-dichloroaniline are not mentioned in the search results, it’s clear that this compound, as an intermediate in chemical synthesis, has potential applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs . Its future use will likely depend on the development of new synthetic methods and applications in these fields.
作用機序
Target of Action
5-Bromo-2,4-dichloroaniline is a derivative of aniline, which is a compound consisting of an aniline ring substituted with two chlorine atoms
Mode of Action
Aniline derivatives generally interact with their targets through electrophilic substitution reactions . The presence of bromine and chlorine atoms on the aniline ring may enhance the reactivity of the compound, potentially leading to changes in the function of its targets.
Biochemical Pathways
It’s known that aniline derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (24091 g/mol ) suggests that it may be absorbed and distributed in the body. The presence of halogen atoms (bromine and chlorine) could influence its metabolism and excretion.
生化学分析
Biochemical Properties
5-Bromo-2,4-dichloroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the detoxification processes. The interactions between 5-Bromo-2,4-dichloroaniline and these biomolecules are typically characterized by binding to active sites, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of 5-Bromo-2,4-dichloroaniline on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 5-Bromo-2,4-dichloroaniline has been shown to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, it can disrupt normal cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Bromo-2,4-dichloroaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and alter their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 5-Bromo-2,4-dichloroaniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,4-dichloroaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2,4-dichloroaniline can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,4-dichloroaniline vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic effects, such as liver and kidney damage. Studies have identified threshold effects, where specific dosages lead to significant changes in physiological and biochemical parameters. For instance, high doses of 5-Bromo-2,4-dichloroaniline can cause oxidative stress, inflammation, and disruption of metabolic processes in animal models .
Metabolic Pathways
5-Bromo-2,4-dichloroaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can affect the compound’s bioavailability, toxicity, and overall biological activity .
Transport and Distribution
Within cells and tissues, 5-Bromo-2,4-dichloroaniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological effects. For example, 5-Bromo-2,4-dichloroaniline may accumulate in the liver and kidneys, leading to tissue-specific toxicity .
Subcellular Localization
The subcellular localization of 5-Bromo-2,4-dichloroaniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 5-Bromo-2,4-dichloroaniline may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and cellular responses to stress .
特性
IUPAC Name |
5-bromo-2,4-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVRCEWAVBWIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615860 | |
| Record name | 5-Bromo-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258344-01-3 | |
| Record name | 5-Bromo-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




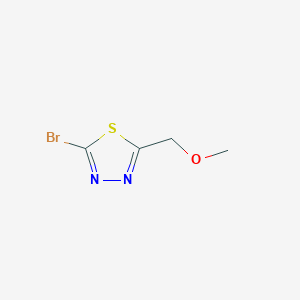

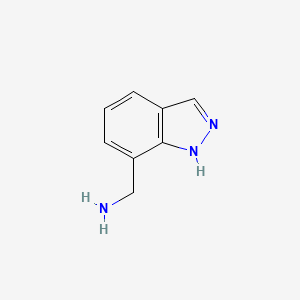
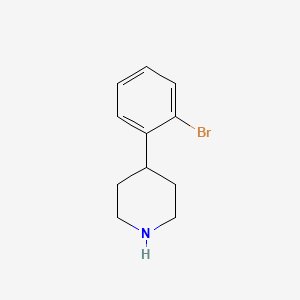
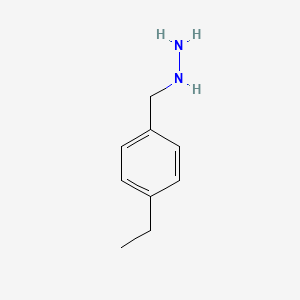

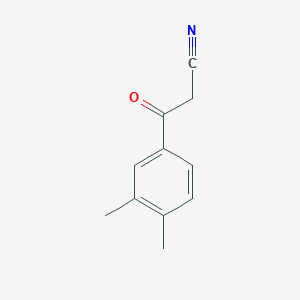
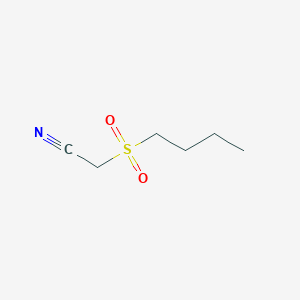
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

